molecular formula C21H19FN4O3S B2409472 5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 845652-16-6

5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2409472
CAS No.: 845652-16-6
M. Wt: 426.47
InChI Key: PCJPOHPGGOENQG-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidin core, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-3-10-25-19(23)17(30(28,29)15-7-5-14(22)6-8-15)11-16-20(25)24-18-9-4-13(2)12-26(18)21(16)27/h4-9,11-12,23H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJPOHPGGOENQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=C(C=CC4=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dipyrido[1,2-a:2’,3’-d]pyrimidin core, followed by the introduction of the fluorophenyl and sulfonyl groups. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can be compared with other similar compounds, such as:

Biological Activity

The compound 5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article compiles various research findings and case studies to elucidate its biological properties.

Chemical Structure and Properties

The compound features a triazatricyclo structure with multiple functional groups that contribute to its biological activity. The presence of a fluorophenyl group is notable for enhancing lipophilicity and potentially improving bioavailability.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₁₉H₁₈F₁N₃O₂S
Molecular Weight367.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively reported

Anticancer Activity

Research indicates that derivatives of similar triazatricyclo compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of cell proliferation in various cancer cell lines, including leukemia and melanoma cells. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis.

Case Study: Inhibition of Thymidylate Synthase

A related study demonstrated that alkylating phosphoramidate analogs could inhibit thymidylate synthase effectively, suggesting a potential pathway for the compound's anticancer activity. The growth inhibition was reversible with thymidine addition, indicating a targeted mechanism of action .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. Specifically, it may interact with mPGES-1 (microsomal prostaglandin E synthase-1), which is implicated in inflammation and pain pathways.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (nM)Reference
mPGES-18
Thymidylate SynthaseNot specified

Antimicrobial Activity

Preliminary data suggest that compounds with similar structural motifs have exhibited antimicrobial properties against various pathogens. The sulfonamide group is known for its antibacterial activity, which may extend to this compound.

Toxicological Profile

Toxicity assessments are critical for evaluating the safety profile of new compounds. Initial studies on structurally similar compounds indicate moderate toxicity at high concentrations but require further investigation to establish a comprehensive safety profile.

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